

Check Availability & Pricing

# The Synaptic Plasticity Effects of NYX-2925: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NYX-2925  |           |
| Cat. No.:            | B10821466 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

NYX-2925 is a novel, orally bioavailable, small-molecule modulator of the N-methyl-D-aspartate receptor (NMDAR).[1][2] Developed by Aptinyx, this compound has been investigated for its therapeutic potential in chronic pain conditions, leveraging its ability to enhance synaptic plasticity.[2][3][4] Preclinical studies have demonstrated that NYX-2925 facilitates key synaptic plasticity processes, such as long-term potentiation (LTP), and modulates NMDAR-mediated signaling pathways.[1][5] This technical guide provides an in-depth summary of the synaptic plasticity effects of NYX-2925, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental application. Although clinical trials in painful diabetic peripheral neuropathy and fibromyalgia did not meet their primary endpoints, the preclinical data on its effects on synaptic plasticity remain of significant interest to the neuroscience and drug development communities.[3][4][6]

### **Mechanism of Action: NMDAR Modulation**

**NYX-2925** is a spirocyclic-β-lactam that acts as a positive allosteric modulator of the NMDA receptor.[1][3] It is distinct from known NMDAR agonists or antagonists.[5] Its mechanism involves binding to a unique site on the NMDAR complex, enhancing its function in response to glutamate.[7] This modulation leads to an increase in NMDAR-gated currents and a facilitation of downstream signaling cascades that are crucial for synaptic plasticity.[1][8] Specifically, **NYX-2925** has been shown to potentiate the binding of MK-801 to all four human NMDAR2A-D



subtypes, indicating a broad modulatory activity across different NMDAR populations.[1] The compound acts as a co-agonist with glutamate, particularly at low concentrations of the endogenous co-agonists glycine or D-serine, where it partially activates NMDARs.[2][9]

### **Signaling Pathway**

The proposed signaling pathway for NYX-2925's effect on synaptic plasticity is centered on its modulation of the NMDA receptor. By enhancing NMDAR function, NYX-2925 facilitates calcium influx into the postsynaptic neuron upon glutamate binding. This influx is a critical trigger for the activation of downstream signaling cascades, including those involving CaMKII and Src kinase, which are pivotal for the induction of LTP and structural changes at the synapse.[10] Furthermore, NYX-2925 has been shown to increase the synaptic localization of GluN2B-containing NMDA receptors, which may contribute to its effects on synaptic plasticity. [11]



Click to download full resolution via product page

**NYX-2925** Signaling Pathway

# Quantitative Data on Synaptic Plasticity Effects

The following tables summarize the key quantitative findings from preclinical studies on **NYX-2925**.





Table 1: In Vitro Electrophysiology in Rat Hippocampal Slices

| Parameter                     | Concentration | Effect              | Statistical<br>Significance |
|-------------------------------|---------------|---------------------|-----------------------------|
| NMDA Receptor<br>Current      | 100 nM        | Enhancement         | P < .05                     |
| 500 nM                        | Enhancement   | P < .05             |                             |
| Long-Term Potentiation (LTP)  | 500 nM        | Increased Magnitude | P < .05                     |
| Long-Term<br>Depression (LTD) | 5 μΜ          | Decreased Magnitude | P < .05                     |

Data extracted from Khan et al., 2018.[1]

## Table 2: In Vivo Effects on Learning and Memory in Rats

| Behavioral<br>Paradigm         | Dose (p.o.)    | Effect            | Statistical<br>Significance |
|--------------------------------|----------------|-------------------|-----------------------------|
| Novel Object<br>Recognition    | 0.01 - 1 mg/kg | Enhanced Learning | Significant                 |
| Positive Emotional<br>Learning | 0.01 - 1 mg/kg | Enhanced Learning | Significant                 |

Data extracted from Khan et al., 2018. $\left[1\right]$ 

# Table 3: Pharmacokinetics of NYX-2925 in Rats (1 mg/kg, p.o.)



| Parameter            | Plasma    | Cerebrospinal Fluid (CSF) |
|----------------------|-----------|---------------------------|
| Cmax                 | 706 nM    | 44 nM                     |
| Tmax                 | 1 hour    | 1 hour                    |
| Half-life (t1/2)     | 6.8 hours | 1.2 hours                 |
| Oral Bioavailability | 56%       | -                         |

Data extracted from Khan et al., 2018.[1]

# Experimental Protocols In Vitro Electrophysiology: Hippocampal Slice Recordings

Objective: To assess the effect of **NYX-2925** on NMDAR currents, LTP, and LTD in the hippocampus.

#### Methodology:

- Slice Preparation: Transverse hippocampal slices (400  $\mu$ m) are prepared from adult male Sprague-Dawley rats.
- Recording: Slices are placed in a recording chamber and superfused with artificial cerebrospinal fluid (aCSF). Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.
- NMDA Current Isolation: To isolate NMDAR-mediated currents, slices are perfused with aCSF containing antagonists for AMPA and GABA receptors.
- LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz stimulation for 1 second, separated by 20 seconds) is delivered to induce LTP.
- LTD Induction: A low-frequency stimulation (LFS) protocol (e.g., 1 Hz stimulation for 15 minutes) is delivered to induce LTD.



- Drug Application: NYX-2925 is bath-applied at various concentrations (e.g., 100 nM, 500 nM, 5 μM) for a defined period before and during the induction protocol.
- Data Analysis: The magnitude of the fEPSP slope is measured and normalized to the baseline period. The degree of potentiation (LTP) or depression (LTD) is quantified.





Click to download full resolution via product page

Workflow for In Vitro Electrophysiology

# In Vivo Behavioral Assessment: Novel Object Recognition

Objective: To evaluate the effect of NYX-2925 on learning and memory in rats.

#### Methodology:

- Habituation: Rats are individually habituated to an open-field arena for a set period over several days.
- Training (T1): On the training day, two identical objects are placed in the arena, and the rat is allowed to explore for a defined time (e.g., 5 minutes).
- Drug Administration: NYX-2925 or vehicle is administered orally (p.o.) at various doses (e.g., 0.01-1 mg/kg) at a specific time relative to the training session (e.g., 1 hour prior).
- Testing (T2): After a retention interval (e.g., 24 hours), one of the familiar objects is replaced
  with a novel object. The rat is returned to the arena, and exploration time of the familiar and
  novel objects is recorded.
- Data Analysis: A discrimination index (DI) is calculated as (time exploring novel object time exploring familiar object) / (total exploration time). A higher DI indicates better memory.





Click to download full resolution via product page

Workflow for Novel Object Recognition

## **Discussion and Future Directions**



The preclinical data for **NYX-2925** robustly demonstrate its ability to enhance synaptic plasticity through positive allosteric modulation of the NMDA receptor.[1][5] The compound's effects on LTP, LTD, and cognitive performance in animal models highlight its potential as a tool for studying the mechanisms of learning and memory.[1][11] The observed pro-plasticity effects are consistent with the therapeutic rationale for its development in chronic pain, a condition often associated with maladaptive plasticity.[12][13]

Despite the disappointing outcomes in Phase 2b clinical trials for painful diabetic peripheral neuropathy and fibromyalgia, the fundamental mechanism of NYX-2925 remains a subject of scientific interest.[3][6] Future research could explore the therapeutic potential of NYX-2925 or similar NMDAR modulators in other CNS disorders characterized by synaptic dysfunction, such as depression or cognitive disorders.[1][14] Further investigation into the specific NMDAR subunit selectivity and the downstream signaling pathways engaged by NYX-2925 could provide a more nuanced understanding of its biological effects and inform the development of next-generation synaptic plasticity modulators. The long-lasting effects observed after a single dose in preclinical models also warrant further investigation into the underlying molecular and cellular changes, such as alterations in gene expression and protein synthesis, that contribute to this sustained efficacy.[1][2]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. NYX-2925 Is a Novel NMDA Receptor-Specific Spirocyclic-β-Lactam That Modulates Synaptic Plasticity Processes Associated with Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NYX-2925, A Novel N-methyl-D-aspartate Receptor Modulator: A First-in-Human, Randomized, Double-blind Study of Safety and Pharmacokinetics in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aptinyx Reports Results from Phase 2b Study of NYX-2925 in Painful Diabetic Peripheral Neuropathy [businesswire.com]

### Foundational & Exploratory





- 4. Aptinyx's NYX-2925 fails to meet primary endpoint in Phase IIb DPN trial [clinicaltrialsarena.com]
- 5. NYX-2925 Is a Novel NMDA Receptor-Specific Spirocyclic-β-Lactam That Modulates Synaptic Plasticity Processes Associated with Learning and Memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biospace.com [biospace.com]
- 7. Aptinyx Presents Preclinical and Phase 1 Clinical Data on NYX-2925 at the 20th Annual Meeting of the American Society for Experimental Neurotherapeutics [prnewswire.com]
- 8. researchgate.net [researchgate.net]
- 9. NYX-2925, A Novel N-methyl-D-aspartate Receptor Modulator: A First-in-Human, Randomized, Double-blind Study of Safety and Pharmacokinetics in Adults PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The NMDAR modulator NYX-2925 alleviates neuropathic pain via a Src-dependent mechanism in the mPFC PMC [pmc.ncbi.nlm.nih.gov]
- 11. sleepreviewmag.com [sleepreviewmag.com]
- 12. NYX-2925 Is a Novel N-Methyl-d-Aspartate Receptor Modulator that Induces Rapid and Long-Lasting Analgesia in Rat Models of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aptinyx Presents Preclinical Data on NMDA Receptor Modulator NYX-2925 at the International Association for the Study of Pain's 17th World Congress on Pain | santé log [santelog.com]
- 14. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [The Synaptic Plasticity Effects of NYX-2925: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b10821466#nyx-2925-synaptic-plasticity-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com